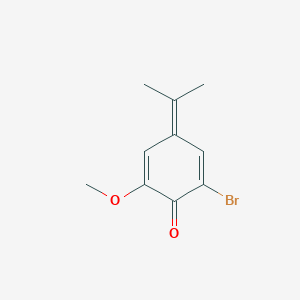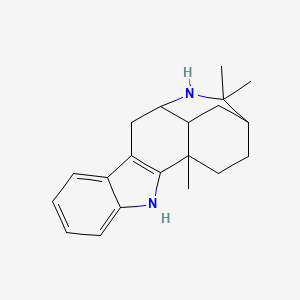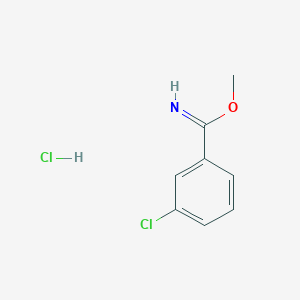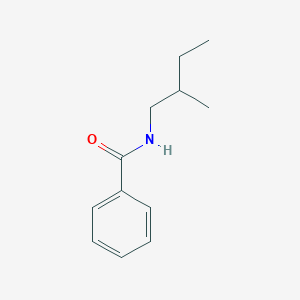
N-(2-methylbutyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylbutyl)benzamide is an organic compound with the molecular formula C12H17NO. It is a derivative of benzamide, where the amide nitrogen is substituted with a 2-methylbutyl group. This compound is known for its applications in various fields, including pharmaceuticals, agriculture, and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(2-methylbutyl)benzamide can be synthesized through the direct condensation of benzoic acid and 2-methylbutylamine. This reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also incorporate the use of catalysts to enhance the reaction rate and selectivity. Ultrasonic irradiation has been reported as a green and efficient method for the synthesis of benzamide derivatives, providing high yields and reduced reaction times .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-methylbutyl)benzamide undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using a palladium catalyst.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfur trioxide (SO3), and halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: 2-methylbutylamine.
Substitution: Nitrobenzamides, sulfonylbenzamides, and halobenzamides.
Aplicaciones Científicas De Investigación
N-(2-methylbutyl)benzamide has been extensively studied for its applications in various scientific fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(2-methylbutyl)benzamide involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism .
Comparación Con Compuestos Similares
Similar Compounds
- N-butylbenzamide
- N-methylbenzamide
- N-ethylbenzamide
Comparison
N-(2-methylbutyl)benzamide is unique due to the presence of the 2-methylbutyl group, which imparts distinct physicochemical properties compared to other benzamide derivatives. This structural variation can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications where other benzamides may not be as effective .
Propiedades
Número CAS |
54449-43-3 |
|---|---|
Fórmula molecular |
C12H17NO |
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
N-(2-methylbutyl)benzamide |
InChI |
InChI=1S/C12H17NO/c1-3-10(2)9-13-12(14)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H,13,14) |
Clave InChI |
WZMMLLZZAFESMT-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CNC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


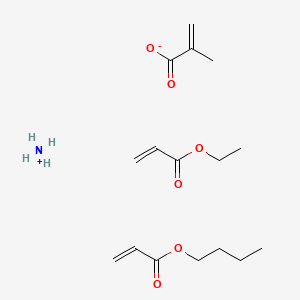

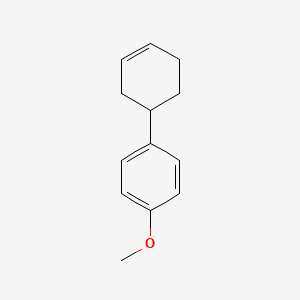
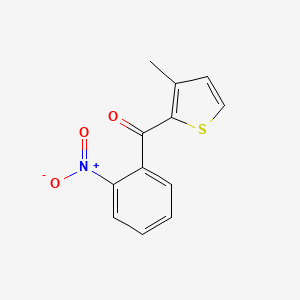


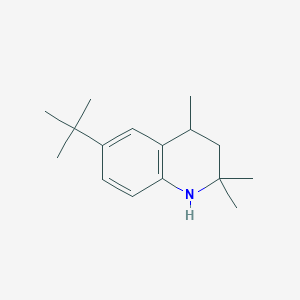
![Pyrrolidine, 1-[(4-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14636083.png)
